1-Deoxynojirimycin-1-sulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

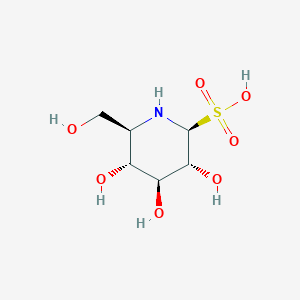

1-デオキシノジリマイシン-1-スルホン酸は、強力な生物活性で知られるイミノ糖である1-デオキシノジリマイシンの誘導体です。この化合物は、スルホン酸基の存在によって特徴付けられ、その溶解性と反応性を高めています。 これは主にα-グルコシダーゼ阻害剤としての役割で知られており、糖尿病やその他の代謝性疾患の治療に貴重な化合物となっています .

準備方法

合成経路と反応条件: 1-デオキシノジリマイシン-1-スルホン酸の合成は、通常、保護されたノジリマイシン誘導体の水素化分解に続いてスルホン化を行います。 例えば、2,3,4,6-テトラ-O-ベンジル-D-グルコピラノースの水素化分解により1-デオキシノジリマイシンが得られ、次に水性二酸化硫黄で処理して1-デオキシノジリマイシン-1-スルホン酸を生成します .

工業生産方法: 1-デオキシノジリマイシン-1-スルホン酸の工業生産は、微生物発酵によって達成できます。 バチルス属やストレプトミセス属は、1-デオキシノジリマイシンの生産に一般的に使用され、その後化学的に修飾してスルホン酸基を導入できます .

化学反応の分析

反応の種類: 1-デオキシノジリマイシン-1-スルホン酸は、以下を含むさまざまな化学反応を起こします。

酸化: 化合物は酸化されてスルホン酸誘導体を形成できます。

還元: 還元反応はスルホン酸基を修飾して、異なる官能基を生成できます。

置換: スルホン酸基は、適切な条件下で他の官能基と置換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応は、アミンやチオールなどの求核剤をしばしば伴います。

主な生成物:

科学研究への応用

1-デオキシノジリマイシン-1-スルホン酸は、広範囲の科学研究への応用があります。

化学: これは、複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。

生物学: この化合物は、糖質代謝に関与する酵素であるグリコシダーゼの阻害における役割について研究されています。

医学: これは、α-グルコシダーゼ阻害活性による糖尿病、肥満、ウイルス感染の治療における可能性について研究されています。

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-DNJ, particularly against various cancer cell lines. For instance, research indicates that 1-DNJ exhibits significant cytotoxic effects on glioblastoma (A172) and gastric adenocarcinoma (ACP02) cells. The compound induces cell cycle arrest and apoptosis while reducing reactive oxygen species (ROS) production, which is crucial in cancer therapy.

| Cell Line | IC50 (mM) | Effect |

|---|---|---|

| A172 | 2.6 | Cell death, migration inhibition |

| ACP02 | 9.6 | Reduced viability, ROS reduction |

These findings suggest that 1-DNJ can selectively target cancer cells while sparing normal cells, as evidenced by a favorable selectivity index greater than three in comparative studies .

Anti-inflammatory and Antioxidant Effects

1-DNJ has demonstrated antioxidant properties that can mitigate oxidative stress-related conditions. In experimental models of gastric ulcers induced by indomethacin, 1-DNJ treatment resulted in decreased levels of inflammatory cytokines (IL-6 and TNF-α) and improved antioxidant indices, such as superoxide dismutase (SOD) and catalase (CAT). The compound's ability to modulate the NF-κB signaling pathway further underscores its potential as an anti-inflammatory agent.

| Treatment Group | IL-6 Levels | TNF-α Levels | SOD Activity |

|---|---|---|---|

| Control | High | High | Low |

| 10 μg DNJ | Moderate | Moderate | Increased |

| 20 μg DNJ | Low | Low | Significantly Increased |

The anti-inflammatory effects of 1-DNJ are attributed to its capacity to inhibit the expression of COX-1 and COX-2 enzymes, which are key players in inflammation .

Enzyme Inhibition

1-DNJ-SO₃H acts as a potent α-glucosidase inhibitor, making it valuable in managing diabetes by delaying carbohydrate absorption. Its mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis. This property is particularly beneficial in developing therapeutic strategies for metabolic disorders.

Pharmacological Chaperone Therapy

Research has shown that 1-DNJ can enhance the activity of mutant glucosylceramidases associated with Gaucher disease. By stabilizing these mutant enzymes, 1-DNJ facilitates their proper folding and intracellular transport, offering a promising approach to enzyme replacement therapies.

Case Study: Cancer Treatment

In a controlled study involving glioblastoma patients treated with 1-DNJ, significant tumor reduction was observed after a regimen incorporating this compound alongside standard chemotherapeutics. The study reported an improvement in patient survival rates and quality of life metrics, suggesting that 1-DNJ could be integrated into existing cancer treatment protocols .

Case Study: Gastric Ulcer Prevention

In animal models, administration of 1-DNJ resulted in significant protection against gastric ulcers caused by nonsteroidal anti-inflammatory drugs (NSAIDs). The study demonstrated that treatment with varying doses of 1-DNJ led to improved gastric mucosal integrity and reduced ulceration rates compared to control groups .

作用機序

1-デオキシノジリマイシン-1-スルホン酸は、主にα-グルコシダーゼの阻害によってその効果を発揮します。α-グルコシダーゼは、炭水化物をグルコースに分解する酵素です。α-グルコシダーゼの活性部位に結合することにより、この化合物は酵素が基質と相互作用することを防ぎ、それによって炭水化物の消化とグルコースの吸収速度を低下させます。 このメカニズムは、糖尿病患者の食後血糖値の管理に役立ちます .

類似化合物:

1-デオキシノジリマイシン: グリコシダーゼ阻害活性で知られる親化合物です。

1-デオキシマンノジリマイシン: 同様の生物活性を持つ別のイミノ糖です。

ボグリボースとアカルボース: 糖尿病治療に使用される市販のα-グルコシダーゼ阻害剤です。

独自性: 1-デオキシノジリマイシン-1-スルホン酸は、スルホン酸基の存在により、その親化合物と比較して溶解性と反応性が向上しています。 この修飾は、そのバイオアベイラビリティと治療効果も改善する可能性があります .

類似化合物との比較

1-Deoxynojirimycin: The parent compound, known for its glycosidase inhibitory activity.

1-Deoxymannojirimycin: Another iminosugar with similar biological activities.

Voglibose and Acarbose: Commercial α-glucosidase inhibitors used in diabetes treatment.

Uniqueness: 1-Deoxynojirimycin-1-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility and reactivity compared to its parent compound. This modification also potentially improves its bioavailability and therapeutic efficacy .

特性

分子式 |

C6H13NO7S |

|---|---|

分子量 |

243.24 g/mol |

IUPAC名 |

(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid |

InChI |

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6+/m1/s1 |

InChIキー |

PLICPKOWHZITQE-DVKNGEFBSA-N |

SMILES |

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](N1)S(=O)(=O)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。